3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide

Catalog No.
S13172468
CAS No.
82836-86-0
M.F
C34H46N2O3S
M. Wt
562.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazo...

CAS Number

82836-86-0

Product Name

3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide

IUPAC Name

3-(2-hexadecoxyphenyl)-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Molecular Formula

C34H46N2O3S

Molecular Weight

562.8 g/mol

InChI

InChI=1S/C34H46N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-39-32-24-19-18-23-29(32)31(37)26-33(38)36-34-35-30(27-40-34)28-21-16-15-17-22-28/h15-19,21-24,27H,2-14,20,25-26H2,1H3,(H,35,36,38)

InChI Key

SSGFKDXGKBJUNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3

3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is a complex organic compound characterized by its unique molecular structure. Its molecular formula is C34H46N2O3S, and it has a molecular weight of approximately 562.81 g/mol . The compound features a hexadecyl group attached to a phenyl ring, which is further substituted with a thiazole moiety. This structural arrangement contributes to its potential biological activities and applications.

Typical of amides and phenolic compounds. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions, potentially altering the biological activity of the compound.
  • Oxidation: The ketone functional group may undergo oxidation under certain conditions, leading to further derivatives.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Studies indicate that 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide exhibits notable biological activities, including:

  • Antimicrobial Properties: The thiazole component is known for its antimicrobial effects, which may be enhanced by the hexadecyl group.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications.
  • Potential Anticancer Activity: Research into similar compounds has shown promise in targeting cancer cells, suggesting that this compound may also exhibit anticancer properties.

The synthesis of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide typically involves several steps:

  • Formation of the Hexadecyloxy Phenol: The hexadecyl alcohol is reacted with phenol under acidic conditions to form the hexadecyloxy phenol.
  • Synthesis of Thiazole Derivative: A thiazole ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Amidation Reaction: The hexadecyloxy phenol is then reacted with the thiazole derivative in the presence of coupling agents to form the final amide product.

These methods can vary based on specific laboratory conditions and desired yield.

The unique properties of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide make it suitable for various applications:

  • Pharmaceuticals: Due to its potential antimicrobial and anti-inflammatory properties, it may be developed into therapeutic agents.
  • Cosmetics: Its ability to penetrate skin barriers due to the long alkyl chain suggests possible use in cosmetic formulations.
  • Materials Science: The compound's unique structure could be utilized in developing new materials with specific properties.

Interaction studies are crucial for understanding how 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide interacts with biological molecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and efficacy.
  • Cellular Uptake: Studies on how well this compound is absorbed by cells can inform its potential therapeutic use.
  • Synergistic Effects: Researching interactions with other drugs may uncover synergistic effects that enhance its biological activity.

Several compounds share structural similarities with 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-PhenylthiazoleC9H7N2SSimpler structure, lacks long alkyl chain
N-(4-Phenylthiazol-2-yl)acetamideC11H12N2OSAcetamide derivative, different alkyl substituent
3-Oxo-N-(4-pyridyl)propionamideC11H12N2O2Contains pyridine instead of thiazole

The uniqueness of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide lies in its long hexadecyl chain, which enhances lipophilicity and potential bioavailability compared to other similar compounds. This characteristic may contribute significantly to its biological activity and application scope.

XLogP3

11.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

562.32291451 g/mol

Monoisotopic Mass

562.32291451 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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